![molecular formula C28H44Li4N7O16P3S B566076 BIo-11-dUTP tetralithium salt CAS No. 1221498-88-9](/img/structure/B566076.png)
BIo-11-dUTP tetralithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIo-11-dUTP tetralithium salt, also known as Biotin-11-2’-deoxyuridine-5’-triphosphate, is a compound widely used for non-radioactive DNA labeling . It can be enzymatically incorporated into DNA via nick-translation, random priming, 3’-end terminal labeling, or in the process of PCR . The number “11” refers to the number of carbon atoms in the backbone of the linker between dUTP and biotin .
Molecular Structure Analysis
The molecular formula of BIo-11-dUTP tetralithium salt is C28H41Li4N6O17P3S . Its molecular weight is 886.5 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound is typically supplied as a 1 mM solution in a buffer of 10 mM TrisHCl, pH 7.5, 1 mM EDTA . It is stored at -20°C .Scientific Research Applications
Non-Radioactive DNA Labeling
Bio-11-dUTP is commonly used for non-radioactive DNA labeling, which is a safer alternative to radioactive isotopes. It can be incorporated into DNA during various processes such as random priming and nick-translation .
PCR Amplification
It is utilized in standard PCR amplifications to label the amplified DNA fragments. This labeled DNA can then be detected using colorimetric or fluorimetric methods .
Reverse Transcription
Bio-11-dUTP is used in reverse transcription processes for cDNA synthesis, where it is incorporated into the newly synthesized DNA strands .
Nick Translation
This compound is employed in nick translation, a method used to label DNA with biotin through enzymatic incorporation at nicks in the DNA strands .
Primer Extension Reactions
In primer extension reactions, Bio-11-dUTP serves as a substrate for DNA polymerases to extend a primer annealed to a template strand .
3’-End Terminal Labeling
Bio-11-dUTP can be used for 3’-end labeling of DNA fragments, which is useful for creating probes for hybridization .
Detection with Common Polymerases
It can be used with all common polymerases, making it versatile for various labeling techniques and detection methods .
Effective Interaction with Avidin
The “11” in Bio-11-dUTP refers to the number of carbon atoms in the linker between dUTP and biotin, which facilitates an effective interaction with avidin during detection .
Mechanism of Action
Target of Action
BIo-11-dUTP tetralithium salt is primarily targeted towards DNA . It is used for non-radioactive DNA labeling . The compound can be incorporated into DNA using various enzymes such as Reverse Transcriptase, Taq DNA Polymerase, and Klenow Fragment .
Mode of Action
The compound interacts with its target (DNA) by being enzymatically incorporated into the DNA structure during processes like nick translation, random priming, 3’-end terminal labeling, or in the process of PCR . The “11” in BIo-11-dUTP refers to the number of carbon atoms in the backbone of the linker between dUTP and biotin . The longer the linker, the more effective the interaction of biotin with avidin occurs .
Biochemical Pathways
BIo-11-dUTP tetralithium salt is involved in the biochemical pathway of DNA labeling . It is incorporated into the DNA structure, allowing the labeled DNA to be detected using colorimetric and fluorimetric methods .
Pharmacokinetics
It is known that the compound is supplied as a 1 mm aqueous solution .
Result of Action
The result of the action of BIo-11-dUTP tetralithium salt is the non-radioactive labeling of DNA . This allows for the detection and study of specific DNA sequences in research applications .
Action Environment
The action of BIo-11-dUTP tetralithium salt is influenced by the conditions of the biochemical environment. For instance, the pH of the solution in which the compound is dissolved can affect its stability and efficacy . The compound is typically stored at -20°C and is supplied in a storage buffer of 10 mM TrisHCl, pH 7.5, 1 mM EDTA .
Safety and Hazards
properties
IUPAC Name |
tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILWLQSTMVVCQV-MAKHBLPBSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41Li4N6O17P3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.